

Thermochemical Data of 3-Chlorooctane: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

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This technical guide provides a comprehensive overview of the available thermochemical data for **3-Chlorooctane**. Due to a scarcity of direct experimental data for this specific compound, this guide also details the application of estimation methodologies, specifically Benson's group additivity method, and outlines a standard experimental protocol for the determination of the enthalpy of formation of liquid chloroalkanes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require reliable thermochemical data for process design, safety analysis, and molecular modeling.

Physicochemical and Thermochemical Properties of 3-Chlorooctane

While extensive experimental thermochemical data for **3-Chlorooctane** is not readily available in the literature, some fundamental physicochemical properties have been reported. Additionally, the enthalpy of isomerization from 2-Chlorooctane to **3-Chlorooctane** has been experimentally determined.

Table 1: Physicochemical Properties of **3-Chlorooctane**

Property	Value	Units	Source
Molecular Formula	C8H17Cl	-	[1] [2]
CAS Number	1117-79-9	-	[1] [2]
Molecular Weight	148.67	g/mol	[1] [2]
Boiling Point	173.4	°C at 760 mmHg	[3]
Density	0.862	g/cm³	[3]
Flash Point	52.5	°C	[3]

Table 2: Enthalpy of Isomerization Reaction

Reaction	ΔrH° (liquid phase)	Units	Source
2-Chlorooctane <=> 3-Chlorooctane	-0.13	kJ/mol	[1]

Estimation of Enthalpy of Formation using Benson's Group Additivity Method

In the absence of direct experimental data, Benson's group additivity method is a widely used and reliable technique for estimating the standard enthalpy of formation ($\Delta_f H^\circ$) of organic compounds.[\[3\]](#)[\[4\]](#) This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

The **3-Chlorooctane** molecule can be dissected into the following Benson groups:

- 2 x C-(C)(H)₃: Two terminal methyl groups.
- 5 x C-(C)₂(H)₂: Five methylene groups in the alkyl chain.
- 1 x C-(Cl)(C)₂(H): One methine group bonded to the chlorine atom and two other carbon atoms.

The standard enthalpy of formation can be calculated using the following equation:

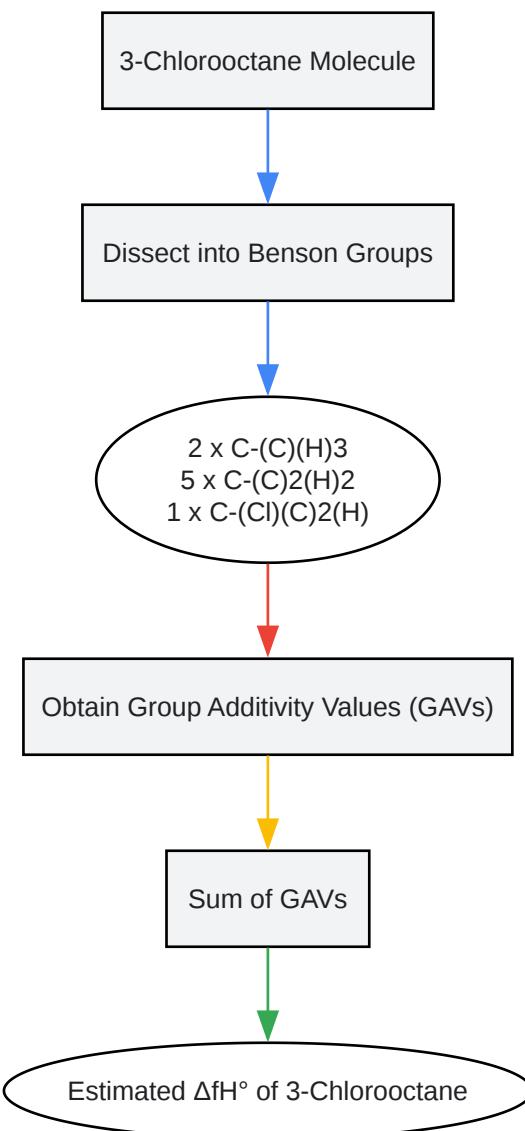
$$\Delta fH^\circ(\text{3-Chlorooctane}) = 2 * [\text{C-(C)(H)}_3] + 5 * [\text{C-(C)}_2(\text{H})_2] + 1 * [\text{C-(Cl)(C)}_2(\text{H})]$$

Table 3: Benson Group Additivity Values for Enthalpy of Formation (Liquid Phase)

Group	Contribution (ΔfH°)	Units	Source
C-(C)(H) ₃	-10.00	kcal/mol	[1]
C-(C) ₂ (H) ₂	-5.00	kcal/mol	[1]
C-(Cl)(C) ₂ (H)	Not readily available	kcal/mol	-

A definitive, widely cited value for the C-(Cl)(C)₂(H) group in the liquid phase is not readily available in the public domain. To obtain an accurate estimation of the enthalpy of formation of **3-Chlorooctane**, this specific group contribution value would need to be determined experimentally or from reliable, peer-reviewed computational studies.

The following diagram illustrates the logical workflow for estimating the enthalpy of formation of **3-Chlorooctane** using Benson's group additivity method.



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Estimation workflow for enthalpy of formation.

Experimental Protocol: Determination of Enthalpy of Formation of Liquid Chloroalkanes by Bomb Calorimetry

The standard enthalpy of formation of a liquid organochlorine compound such as **3-Chlorooctane** can be determined experimentally using bomb calorimetry. This technique measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.

1. Principle:

A known mass of the liquid sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

- Adiabatic bomb calorimeter
- Oxygen cylinder with pressure regulator
- Crucible (platinum or silica)
- Ignition wire (platinum or nichrome)
- Benzoic acid (for calibration)
- High-precision thermometer or digital temperature sensor
- Analytical balance

3. Procedure:

a. Calibration of the Calorimeter:

- Accurately weigh approximately 1 g of benzoic acid into the crucible.
- Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
- Place the crucible in the bomb head.
- Carefully assemble the bomb, sealing it tightly.
- Pressurize the bomb with pure oxygen to approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a known mass of water.

- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample by passing a current through the ignition wire.
- Record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.
- After the experiment, release the pressure from the bomb, and weigh any unburned ignition wire.
- Calculate the heat capacity of the calorimeter (C_{cal}) using the known heat of combustion of benzoic acid.

b. Combustion of **3-Chlorooctane**:

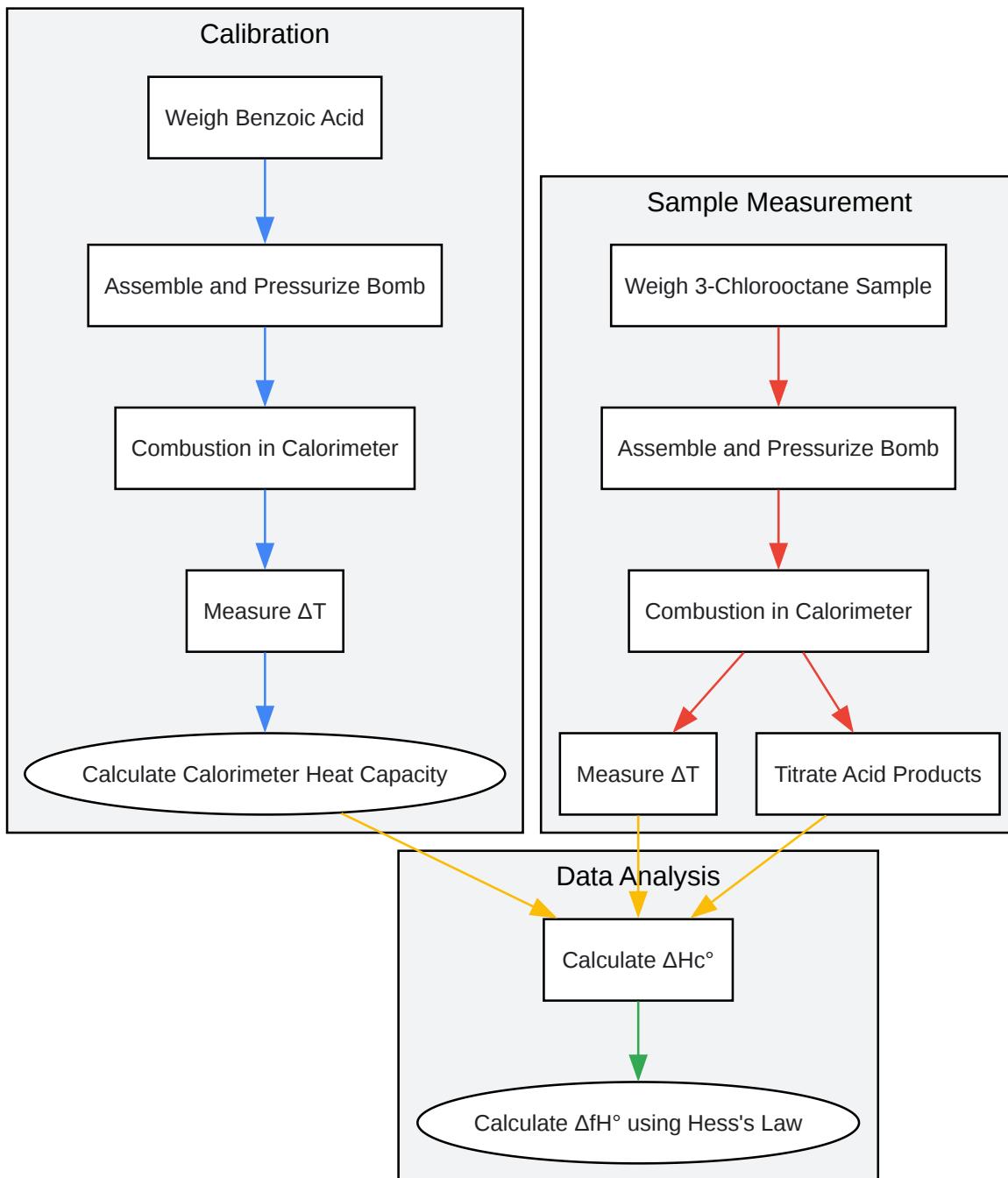
- Accurately weigh a gelatin capsule containing approximately 0.8-1.0 g of **3-Chlorooctane**.
- Follow the same procedure as for the calibration (steps 3a.2 to 3a.10), using the encapsulated **3-Chlorooctane** sample.
- After combustion, the bomb is washed with a known volume of distilled water, and the washings are titrated to determine the amount of hydrochloric acid and any other acids formed. This is crucial for correcting the heat of combustion.

4. Calculations:

- Calculate the corrected temperature rise (ΔT): Account for heat exchange with the surroundings using appropriate methods (e.g., Regnault-Pfaundler method).
- Calculate the total heat released (q_{total}): $q_{\text{total}} = C_{\text{cal}} * \Delta T$
- Calculate the heat of combustion of the sample (q_{comb}): $q_{\text{comb}} = q_{\text{total}} - q_{\text{wire}} - q_{\text{acid}}$, where q_{wire} is the heat from the combustion of the ignition wire and q_{acid} is the heat of formation of the acids.
- Calculate the constant volume heat of combustion (ΔU_c): $\Delta U_c = q_{\text{comb}} / \text{moles of sample}$

- Calculate the standard enthalpy of combustion (ΔH_c°): $\Delta H_c^\circ = \Delta U_c + \Delta n_{\text{gas}} * R * T$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
- Calculate the standard enthalpy of formation (ΔfH°): Use Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram outlines the experimental workflow for bomb calorimetry.

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Experimental workflow for bomb calorimetry.

Conclusion

This technical guide has summarized the available physicochemical data for **3-Chlorooctane** and highlighted the current lack of comprehensive experimental thermochemical values. The guide provides a framework for estimating the enthalpy of formation using Benson's group additivity method, while also noting the critical missing group value for the chlorinated carbon center. Furthermore, a detailed, standard experimental protocol for determining the enthalpy of formation of liquid chloroalkanes via bomb calorimetry has been presented. For researchers and professionals requiring precise thermochemical data for **3-Chlorooctane**, experimental determination as outlined in this guide is strongly recommended. Future work should focus on the experimental measurement of the thermochemical properties of **3-Chlorooctane** and the determination of the Benson group additivity value for C-(Cl)(C)₂(H) to improve the accuracy of predictive models for this and similar compounds.

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